What are the chemical properties of Ethyl 2-amino-5-methylhex-4-enoate?
What are the chemical properties of Ethyl 2-amino-5-methylhex-4-enoate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-5-methylhex-4-enoate is an unsaturated amino acid ester. Due to the limited availability of experimental data for this specific molecule, this guide provides a comprehensive overview of its predicted chemical properties, a proposed synthesis protocol, and an analysis of its expected reactivity based on data from its constituent functional groups and structurally related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules.
Predicted Physicochemical Properties
Quantitative data for the parent carboxylic acid, 2-amino-5-methylhex-4-enoic acid, has been sourced from computational predictions. The properties of the ethyl ester are estimated based on these values and general chemical principles of esterification.
| Property | 2-amino-5-methylhex-4-enoic acid (Predicted) | Ethyl 2-amino-5-methylhex-4-enoate (Estimated) | Data Source |
| Molecular Formula | C₇H₁₃NO₂ | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | 171.24 g/mol | [1] |
| IUPAC Name | 2-amino-5-methylhex-4-enoic acid | Ethyl 2-amino-5-methylhex-4-enoate | [1] |
| Boiling Point | Decomposes | > 200 °C (at atmospheric pressure) | General knowledge on amino acid ester boiling points |
| Melting Point | Not available | Not available | |
| Solubility | Soluble in water, sparingly soluble in polar organic solvents.[2][3][4] | Soluble in polar organic solvents (e.g., ethanol, ethyl acetate), sparingly soluble in water. | General knowledge on amino acid ester solubility |
| pKa (of amino group) | ~9-10 | ~7-8 | General knowledge on amino acid esters |
| LogP (Octanol-Water Partition Coefficient) | -1.4 | ~0.5 - 1.5 | [1] and estimation based on esterification |
Proposed Synthesis: Fischer Esterification of 2-amino-5-methylhex-4-enoic acid
A plausible and well-established method for the synthesis of Ethyl 2-amino-5-methylhex-4-enoate is the Fischer esterification of its corresponding carboxylic acid, 2-amino-5-methylhex-4-enoic acid, in the presence of an acid catalyst.[5][6][7]
Experimental Protocol
Materials:
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2-amino-5-methylhex-4-enoic acid
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Anhydrous ethanol (absolute)
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Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-methylhex-4-enoic acid in a 10-fold molar excess of anhydrous ethanol.
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Acid Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add 1.2 equivalents of thionyl chloride dropwise to the stirred suspension. Alternatively, a catalytic amount of concentrated sulfuric acid can be used. The addition of thionyl chloride in ethanol generates HCl in situ, which acts as the catalyst.
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Reflux: After the addition of the acid catalyst, remove the ice bath and heat the reaction mixture to reflux. Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
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Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
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Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 2-amino-5-methylhex-4-enoate.
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Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Expected Chemical Reactivity
The chemical reactivity of Ethyl 2-amino-5-methylhex-4-enoate is dictated by its three primary functional groups: the amino group, the ester group, and the carbon-carbon double bond.
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Amino Group: The primary amine at the α-position is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.
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Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid and ethanol. It can also undergo transesterification in the presence of other alcohols and an appropriate catalyst.
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Alkene Group: The carbon-carbon double bond in the γ,δ-position can undergo electrophilic addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. As an allylic amine, the molecule may also be susceptible to reactions involving the allylic position.[8][9][10][11][12]
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α,β-Unsaturated System Analogy: While the double bond is not directly conjugated to the carbonyl group, the overall structure is that of an unsaturated amino ester. Such compounds can be precursors to various heterocyclic systems and can participate in a range of transition-metal-catalyzed reactions.[13][14][15][16]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the proposed synthesis and subsequent characterization of Ethyl 2-amino-5-methylhex-4-enoate.
References
- 1. 2-Amino-5-methylhex-4-enoic acid | C7H13NO2 | CID 14258634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 15. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 16. academic.oup.com [academic.oup.com]
